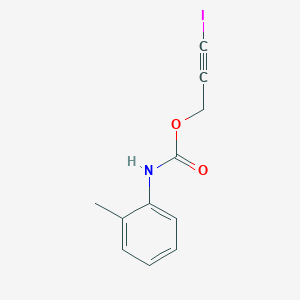
CID 78060854
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Dimethoxymethyl)silyl]-N-ethylpropan-1-amine is an organosilicon compound with the molecular formula C8H21NO2Si. This compound is characterized by the presence of a silyl group attached to a propylamine chain, making it a versatile molecule in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethoxymethyl)silyl]-N-ethylpropan-1-amine typically involves the reaction of 3-chloropropylamine with dimethoxymethylsilane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of 3-[(Dimethoxymethyl)silyl]-N-ethylpropan-1-amine involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Dimethoxymethyl)silyl]-N-ethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The silyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
Oxidation: Silanol derivatives
Reduction: Amine derivatives
Substitution: Various substituted silyl compounds
Applications De Recherche Scientifique
3-[(Dimethoxymethyl)silyl]-N-ethylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a silane coupling agent to modify surfaces and enhance the adhesion of coatings and adhesives.
Biology: Employed in the functionalization of biomolecules for improved stability and reactivity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Mécanisme D'action
The mechanism of action of 3-[(Dimethoxymethyl)silyl]-N-ethylpropan-1-amine involves its ability to form strong covalent bonds with various substrates. The silyl group can react with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property is particularly useful in surface modification and functionalization applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Aminopropyl(diethoxy)methylsilane
- 3-Aminopropyl(trimethoxy)silane
- 3-Glycidyloxypropyl(trimethoxy)silane
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
Uniqueness
Compared to similar compounds, 3-[(Dimethoxymethyl)silyl]-N-ethylpropan-1-amine offers unique advantages due to its specific functional groups. The presence of both dimethoxymethylsilyl and ethylpropan-1-amine groups provides enhanced reactivity and versatility in various applications. This makes it particularly suitable for use in advanced material synthesis and surface modification .
Propriétés
Formule moléculaire |
C8H19NO2Si |
|---|---|
Poids moléculaire |
189.33 g/mol |
InChI |
InChI=1S/C8H19NO2Si/c1-4-9-6-5-7-12-8(10-2)11-3/h8-9H,4-7H2,1-3H3 |
Clé InChI |
ZNHAOOYYSIQSRI-UHFFFAOYSA-N |
SMILES canonique |
CCNCCC[Si]C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone](/img/structure/B14308293.png)
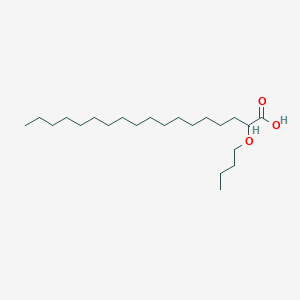
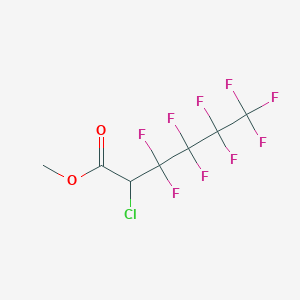
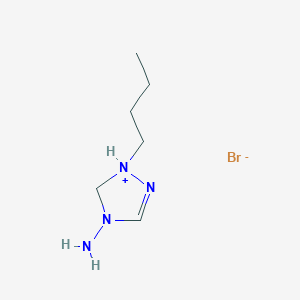
![Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B14308321.png)
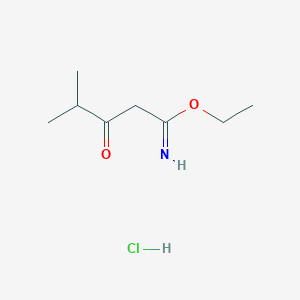
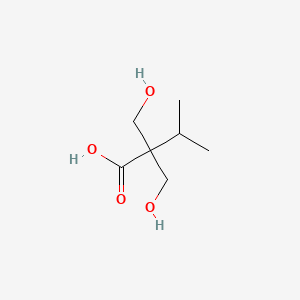

![N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide](/img/structure/B14308346.png)
![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane](/img/structure/B14308348.png)
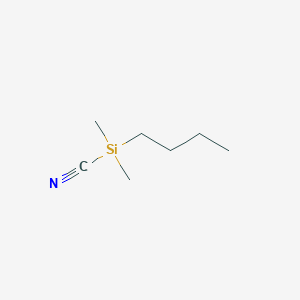

![N''-[4-Chloro-1-oxo-3-(2-phenylethoxy)-1H-2-benzopyran-7-yl]guanidine](/img/structure/B14308359.png)
